molecular formula C19H14Cl2N6O2 B11107110 4-amino-N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11107110
M. Wt: 429.3 g/mol
InChI Key: ZCOBLSBOOLEYBD-LIMNOBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N’-{(E)-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C21H18Cl2N8O3 and a molecular weight of 501.335 g/mol . This compound is notable for its unique structure, which includes an indole nucleus, a dichlorobenzyl group, and an oxadiazole ring. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 4-AMINO-N’-{(E)-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzyl chloride with indole-3-carboxaldehyde to form an intermediate, which is then reacted with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where halogens are replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various nucleophiles.

Scientific Research Applications

4-AMINO-N’-{(E)-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The oxadiazole ring contributes to its ability to form hydrogen bonds, enhancing its interaction with biological molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and oxadiazole-containing molecules. For example:

Properties

Molecular Formula

C19H14Cl2N6O2

Molecular Weight

429.3 g/mol

IUPAC Name

4-amino-N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C19H14Cl2N6O2/c20-13-6-5-11(15(21)7-13)9-27-10-12(14-3-1-2-4-16(14)27)8-23-24-19(28)17-18(22)26-29-25-17/h1-8,10H,9H2,(H2,22,26)(H,24,28)/b23-8+

InChI Key

ZCOBLSBOOLEYBD-LIMNOBDPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=N/NC(=O)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=NNC(=O)C4=NON=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.